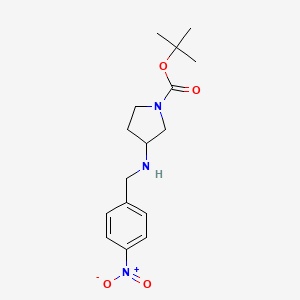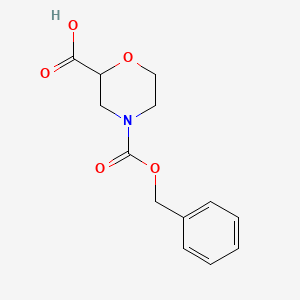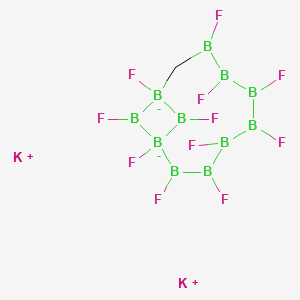![molecular formula C13H13BrO4 B598316 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1199586-87-2](/img/structure/B598316.png)
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Overview
Description
The compound is a carboxylic acid derivative with a bromophenyl group and a dioxaspiro[3.4]octane moiety . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the dioxaspiro[3.4]octane moiety. The bromophenyl group would add to this complexity .Chemical Reactions Analysis
The compound, being a carboxylic acid derivative, could potentially undergo typical carboxylic acid reactions. These might include reactions with alcohols to form esters, or reduction to form aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound having acidic properties .Scientific Research Applications
Microbial Transformation and Biodegradation
The compound has been studied in the context of microbial transformation and biodegradation processes. Liu et al. (2007) examined the effect of various carrier solvents on the aerobic degradation rate of related fluorotelomer alcohols by soil bacteria, indicating the relevance of microbial processes in the environmental fate of similar compounds. The study found that biodegradation pathways were similar across different solvents, and the presence of certain solvents like 1,4-dioxane significantly accelerated the degradation of fluorotelomer alcohols. This research highlights the potential for biodegradation in managing the environmental impact of such compounds (Liu et al., 2007).
Synthetic and Pharmaceutical Chemistry
The compound's structural motifs are common in synthetic and pharmaceutical chemistry. Baston et al. (2003) synthesized cyclohex-1-ene carboxylic acids with varying substituents, demonstrating the role of such structures in inhibiting human 5α reductase isozymes, indicating potential applications in pharmaceuticals for conditions like benign prostatic hyperplasia. The study suggests that similar structural compounds can be effective in drug development (Baston et al., 2003).
Biotechnological Applications
In biotechnology, compounds with similar structures have been utilized. Kim et al. (2012) explored the biotransformation of fluorotelomer alcohols by Pseudomonas strains, showcasing the potential of biotechnological applications in environmental remediation. The study revealed that individual bacteria could transform these compounds through different pathways, leading to the removal of multiple CF2 groups and the formation of shorter-chain perfluorinated carboxylic acids (Kim et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAREVMNSGSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731133 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
CAS RN |
1199586-87-2 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

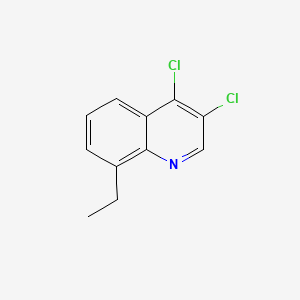
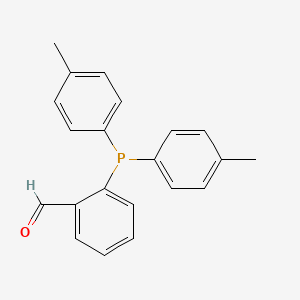
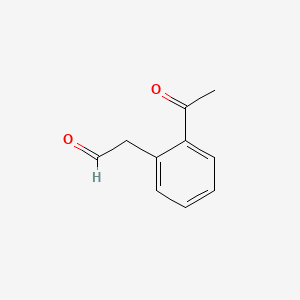
![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
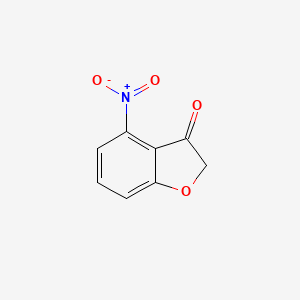

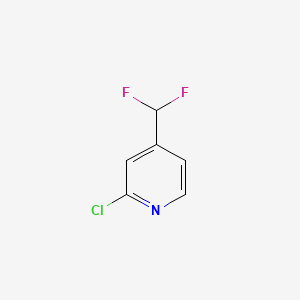
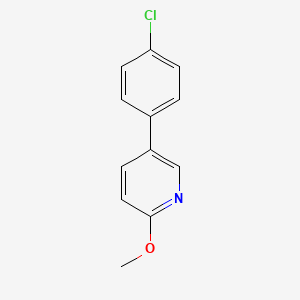
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)
